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molecular formula C12H13NO3 B8645807 Diacetyl acetanilide

Diacetyl acetanilide

Cat. No. B8645807
M. Wt: 219.24 g/mol
InChI Key: IZUUCZZWIFAMOW-UHFFFAOYSA-N
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Patent
US04134987

Procedure details

The foregoing diacetyl acetanilide (2.2 g) in glacial acetic acid (30 ml) was treated with hydrazine hydrate (1.5 g) and the mixture boiled under reflux for 30 min. The mixture was then poured into water and the product collected and crystallised from ethanol. 3,5-dimethyl-N-phenyl-4-pyrazolecarboxamide (1.9 g, 86%) was obtained as colourless plates, m.p. 244-5° C (Found: C, 66.8 H, 6.0 N, 19.3 C12H13N3O requires C, 66.9; H, 6.1; N, 19.5%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:14](=O)[CH3:15])[C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6])(=O)[CH3:2].O.[NH2:18][NH2:19].O>C(O)(=O)C>[CH3:2][C:1]1[C:4]([C:5]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:6])=[C:14]([CH3:15])[NH:19][N:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)NC1=CC=CC=C1)C(C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the product collected
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=NNC(=C1C(=O)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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